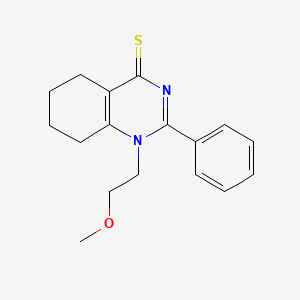
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a tetrahydroquinazoline core substituted with a methoxyethyl group and a phenyl moiety. Its molecular formula is C15H18N2S with a molecular weight of approximately 270.38 g/mol. The thione functional group contributes to its reactivity and biological activity.
Antihypertensive Effects
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antihypertensive properties. For instance, compounds similar to this compound have been shown to act as non-competitive antagonists at angiotensin II type 1 (AT1) receptors. This mechanism is crucial for lowering blood pressure and managing hypertension effectively. The slow dissociation from the receptor enhances the duration of action compared to traditional antihypertensive agents like Losartan .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been reported that certain tetrahydroquinazoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is vital in treating conditions characterized by chronic inflammation, including autoimmune diseases . The structural modifications in the thione group are believed to enhance this activity by increasing binding affinity to relevant biological targets.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Binding : The compound’s interaction with AT1 receptors demonstrates its potential as an antihypertensive agent.
- Cytokine Inhibition : By modulating cytokine levels, it can reduce inflammation and potentially improve outcomes in inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of tetrahydroquinazoline derivatives:
- Hypertension Management : A clinical trial involving a similar tetrahydroquinazoline derivative showed a significant reduction in systolic and diastolic blood pressure in hypertensive patients over a 12-week period .
- Inflammatory Disorders : In vitro studies demonstrated that the compound could reduce IL-1β production in macrophages stimulated with LPS (lipopolysaccharide), suggesting its potential use in treating inflammatory conditions .
Data Summary
特性
IUPAC Name |
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-20-12-11-19-15-10-6-5-9-14(15)17(21)18-16(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKWFKWZBOFGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













